

Preliminary Toxicity Screening of (R)-Glafenine: A Technical Guide

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Compound of Interest		
Compound Name:	Glafenine, (R)-	
Cat. No.:	B15184189	Get Quote

Disclaimer: This document provides a technical overview of the potential toxicity profile of (R)-Glafenine. Glafenine, as a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to significant adverse effects, including hepatotoxicity, nephrotoxicity, and anaphylactic reactions.[1][2][3] Specific toxicological data for the (R)-enantiomer of Glafenine is not readily available in the public domain. Therefore, this guide is based on the known toxicities of the parent compound, glafenine, and provides a framework for a preliminary toxicity screening approach for its (R)-enantiomer. All research involving (R)-Glafenine should be conducted with extreme caution and appropriate safety measures.

Introduction

Glafenine is an anthranilic acid derivative that was previously used as an analgesic.[4] Its use was discontinued due to a high incidence of severe adverse reactions.[1][2] As with many chiral drugs, the different enantiomers of glafenine may exhibit distinct pharmacological and toxicological profiles. This guide outlines a proposed strategy for the preliminary toxicity screening of (R)-Glafenine, focusing on the key toxicities associated with the parent drug.

Known Toxicities of Glafenine

The primary toxicities associated with glafenine are hepatotoxicity and nephrotoxicity. Cases of drug-induced liver injury and acute kidney failure have been reported.[5][6][7][8]

Hepatotoxicity



Glafenine has been associated with drug-induced liver injury (DILI), with some cases being severe. [5][6] The mechanism is not fully elucidated but is thought to be idiosyncratic.

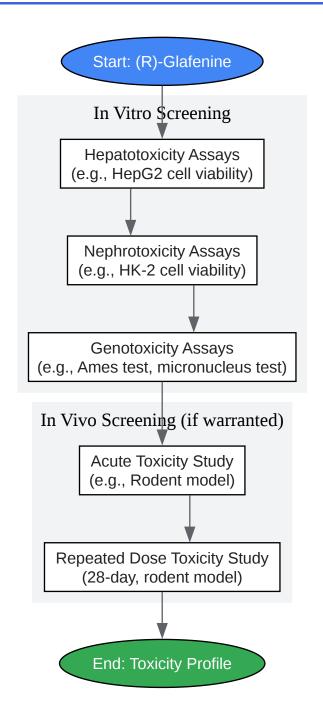
Nephrotoxicity

Acute interstitial nephritis and acute renal failure have been documented with glafenine use.[7] [8][9] The mechanism may be related to its effects as a prostaglandin antagonist.[8]

Proposed Preliminary Toxicity Screening Workflow for (R)-Glafenine

A tiered approach is recommended for the preliminary toxicity screening of (R)-Glafenine, starting with in vitro assays and progressing to in vivo studies if warranted.





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Figure 1: Proposed workflow for preliminary toxicity screening of (R)-Glafenine.

Experimental Protocols

Detailed experimental protocols should be developed based on established guidelines from regulatory agencies such as the OECD and FDA.



In Vitro Hepatotoxicity Assay

- Cell Line: Human hepatoma cell line (e.g., HepG2).
- Methodology:
 - Culture HepG2 cells in appropriate media.
 - Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.
 - Assess cell viability using a validated method (e.g., MTT assay).
 - Measure markers of cytotoxicity such as lactate dehydrogenase (LDH) release.
 - Determine the concentration that causes 50% inhibition of cell viability (IC50).

In Vitro Nephrotoxicity Assay

- Cell Line: Human proximal tubule epithelial cell line (e.g., HK-2).
- · Methodology:
 - Culture HK-2 cells in appropriate media.
 - Expose cells to a range of concentrations of (R)-Glafenine for 24 and 48 hours.
 - Assess cell viability (e.g., using a neutral red uptake assay).
 - Measure markers of kidney injury (e.g., KIM-1, NGAL) in the cell supernatant.
 - Determine the IC50 value.

Data Presentation

All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

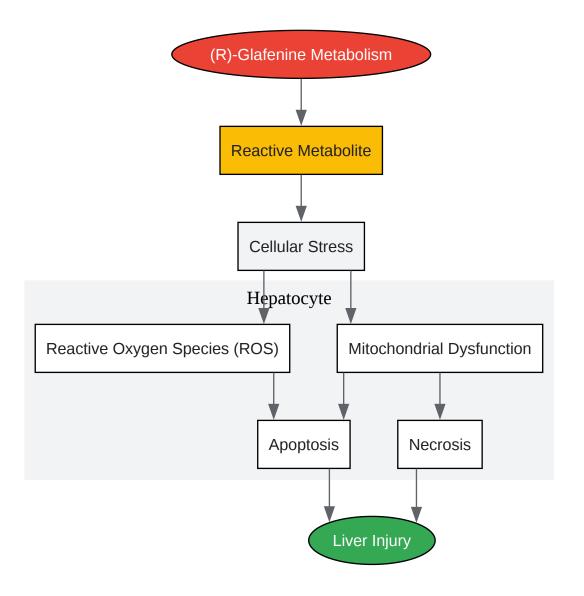


Assay Type	Cell Line	Endpoint	(R)-Glafenine IC50 (μM)	Positive Control IC50 (μΜ)
Hepatotoxicity	HepG2	Cell Viability (MTT)	To be determined	Acetaminophen
Nephrotoxicity	HK-2	Cell Viability (Neutral Red)	To be determined	Cisplatin

Potential Signaling Pathways in Glafenine-Induced Toxicity

The exact mechanisms of glafenine-induced toxicity are not fully understood. However, potential pathways can be hypothesized based on its classification as an NSAID and the observed adverse effects.





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Figure 2: Hypothetical signaling pathway for Glafenine-induced hepatotoxicity.

Conclusion

The historical data on glafenine strongly suggests that its (R)-enantiomer should be approached with significant caution. A thorough in vitro toxicity screening is a mandatory first step to assess its potential for hepatotoxicity and nephrotoxicity. Should in vitro studies indicate an acceptable safety profile, any subsequent in vivo studies must be carefully designed and ethically reviewed. The primary goal of this preliminary screening is to identify potential liabilities early in development and to ensure the safety of any further research.



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References

- 1. Glafenine Wikipedia [en.wikipedia.org]
- 2. Glafenine | C19H17ClN2O4 | CID 3474 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Glafenine: more cons than pros?] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hepatotoxicity of glafenine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Hepatotoxicity caused by glafenin. Apropos of 2 cases] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy due to glafenine poisoning. Apropos of 5 cases] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Acute renal insufficiency due to intentional glafenine poisoning] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glafenine [medbox.iiab.me]
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